N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-phenylacrylamide and related compounds typically involves multicomponent reactions, such as the Biginelli reaction or variations thereof, which allow for the efficient assembly of the pyrimidine core from simple starting materials including urea, aldehydes, and β-keto esters or similar carbonyl compounds. The synthesis process often involves catalysis under acidic or basic conditions to promote cyclization and subsequent formation of the pyrimidine ring (Hulme et al., 2008).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-phenylacrylamide, often features extensive hydrogen bonding, both intra- and intermolecularly, which can significantly influence their crystalline structure and solubility. X-ray crystallography studies provide insights into these structures, revealing monoclinic space groups and specific bonding patterns that contribute to the compound's stability and interactions (Beaton et al., 1987).
Chemical Reactions and Properties
Pyrimidine derivatives participate in various chemical reactions, including cyclocondensation, N-acylation, and alkylation, which can be utilized to introduce functional groups and modify the core structure for specific applications or to enhance biological activity. These reactions are pivotal in the development of novel compounds with potential pharmacological properties (Śladowska et al., 1990).
Physical Properties Analysis
The physical properties of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-phenylacrylamide, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. The presence of hydrogen bonding significantly affects its solubility in various solvents, a critical factor for its application in different fields, including pharmaceuticals (Bookser et al., 2005).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives are characterized by their reactivity towards nucleophiles and electrophiles, stability under various conditions, and potential for further functionalization. These properties are crucial for exploring the compound's utility in chemical syntheses, material science, and as potential therapeutics (Nagamatsu et al., 1984).
properties
IUPAC Name |
(E)-N-(2,4-dioxo-1H-pyrimidin-5-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c17-11(7-6-9-4-2-1-3-5-9)15-10-8-14-13(19)16-12(10)18/h1-8H,(H,15,17)(H2,14,16,18,19)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPPTKUDSQMMLU-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylprop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.